molecular formula C15H11ClN2OS B2417745 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine CAS No. 872701-27-4

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine

Cat. No.: B2417745
CAS No.: 872701-27-4
M. Wt: 302.78
InChI Key: LPPBUZPLSGDYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of aryl sulfides and features a pyridazine ring substituted with a 4-chlorophenylmethylthio group and a 2-furanyl group. Its distinct chemical structure makes it a valuable subject for various studies in medicinal chemistry, material science, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenylmethylthio Group: This step involves the nucleophilic substitution of a chloromethyl group on the pyridazine ring with a 4-chlorophenylthiol, often facilitated by a base such as sodium hydride or potassium carbonate.

    Attachment of the 2-Furanyl Group: The final step includes the coupling of the 2-furanyl group to the pyridazine ring, which can be achieved through various cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding thiols or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorophenyl or furanyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, palladium catalysts.

Major Products Formed

Scientific Research Applications

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used to investigate various biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine cores, such as pyridazinone derivatives, which also exhibit diverse biological activities.

    Aryl Sulfides: Other aryl sulfides with different substituents on the aromatic ring, which may have varying chemical and biological properties.

Uniqueness

3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine stands out due to its unique combination of a pyridazine ring with both a 4-chlorophenylmethylthio group and a 2-furanyl group. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPBUZPLSGDYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324137
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872701-27-4
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.